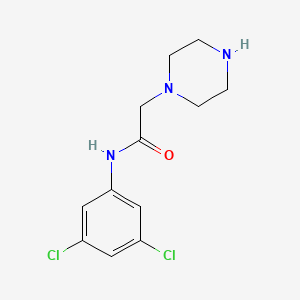

N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide

Description

Properties

Molecular Formula |

C12H15Cl2N3O |

|---|---|

Molecular Weight |

288.17 g/mol |

IUPAC Name |

N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide |

InChI |

InChI=1S/C12H15Cl2N3O/c13-9-5-10(14)7-11(6-9)16-12(18)8-17-3-1-15-2-4-17/h5-7,15H,1-4,8H2,(H,16,18) |

InChI Key |

YAIHPCDXAIWAIR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide typically involves the reaction of 3,5-dichloroaniline with chloroacetyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure optimal yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and environmental impact. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of N-(3,5-dichlorophenyl)-2-(piperazin-1-YL)acetamide is its potential as an anticonvulsant agent . Research has demonstrated that derivatives of this compound exhibit significant activity against seizures in various animal models, suggesting its potential use in treating epilepsy . The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly enhancing gamma-aminobutyric acid (GABA) activity, which is crucial for inhibiting neuronal excitability.

Neurotransmitter Interaction Studies

Preliminary studies indicate that this compound interacts with several neurotransmitter receptors, including serotonin and dopamine receptors. These interactions may contribute to its anticonvulsant effects and suggest additional psychiatric applications, such as in the treatment of anxiety and depression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. The compound's unique dichloro substitution pattern and the combination of piperazine and acetamide functionalities are believed to confer distinct pharmacological properties not present in structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-chlorophenyl)-2-(4-piperidin-1-YL)acetamide | Piperidine instead of piperazine | Anticonvulsant activity |

| N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-YL)acetamide | Different halogen substitution | Antidepressant properties |

| N-(3-trifluoromethylphenyl)-2-(4-pyridin-1-YL)acetamide | Pyridine ring instead of piperazine | Antidepressant activity |

This table illustrates how variations in structure can lead to differences in biological activity, highlighting the importance of SAR studies in drug development .

Animal Model Studies

In a series of experiments conducted on animal models, various derivatives of this compound were synthesized and tested for their anticonvulsant properties. The results indicated that certain derivatives provided significant protection against seizures induced by maximal electroshock (MES), which is a standard test for evaluating anticonvulsant efficacy .

The pharmacological studies revealed that:

- Compounds with higher lipophilicity exhibited prolonged anticonvulsant effects.

- Specific substituents at the 3-position of the anilide moiety were crucial for enhancing anticonvulsant activity.

Binding Affinity Studies

In vitro binding studies have shown that this compound has varying affinities for different neurotransmitter receptors. Compounds derived from this structure have been classified based on their binding affinities to serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. These studies are essential for understanding how modifications to the compound can enhance or diminish its therapeutic effects .

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

- N-(3,5-Dichlorophenyl)acetamide (AB9062) : A simpler analog lacking the piperazine moiety. The absence of the piperazine group reduces solubility and likely diminishes receptor-binding versatility compared to the target compound .

- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide : The trichloroacetamide backbone and single meta-chlorine substituent result in distinct crystallographic packing and reduced biological activity compared to dichloro derivatives .

Piperazine Modifications

Key Observations:

- Antimicrobial Activity : The benzo[d]thiazole-sulfonyl group in compounds 47–50 enhances activity against gram-positive bacteria and fungi, but the target compound’s piperazine group may offer broader pharmacokinetic advantages .

- Neurological Potential: Compound 708559, with a pyrrolidine substituent, shows antinociceptive effects, suggesting that the target compound’s piperazine ring could similarly modulate CNS targets .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic Data for Dichlorophenyl Acetamides

Biological Activity

N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 288.17 g/mol

- Structure : The compound features a dichlorophenyl group attached to a piperazine ring, linked via an acetamide moiety, which is crucial for its biological interactions.

This compound exhibits significant interactions with various biological targets:

- Receptor Binding : It has been shown to interact with serotonin receptors (5-HT6 and 5-HT7) and dopamine D2 receptors. Binding affinities for these receptors range from nanomolar to micromolar levels, indicating potential for therapeutic applications in neuropharmacology .

- Anticonvulsant Activity : Studies indicate that this compound may possess anticonvulsant properties. In vivo tests have demonstrated efficacy in models of epilepsy, particularly in the maximal electroshock (MES) test .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Anticonvulsant Activity :

- Receptor Binding Studies :

- Cancer Cell Efficacy :

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3,5-Dichlorophenyl)-2-(piperidin-1-YL)acetamide | Piperidine ring instead of piperazine | Different receptor interactions due to ring structure |

| N-(3,5-Dichlorophenyl)-2-(morpholin-1-YL)acetamide | Morpholine ring | May exhibit different pharmacokinetic properties |

| N-(3,5-Dichlorophenyl)-2-(1-pyrrolidinyl)acetamide | Pyrrolidine ring | Variations in biological activity compared to piperazine |

Q & A

Q. Table 1: Comparative Biological Activities of Analogues

Advanced: What computational methods are recommended for predicting the binding modes of this compound to biological targets?

Answer:

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with TRPC channels or microbial enzymes. Prioritize piperazine’s amine group for hydrogen bonding .

MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes.

Pharmacophore mapping : Identify critical features (e.g., dichlorophenyl hydrophobicity, piperazine flexibility) using Discovery Studio .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- First aid : In case of skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

- Waste disposal : Neutralize with 10% acetic acid before incineration .

Advanced: How can researchers design SAR studies to improve this compound’s selectivity for neurological vs. antimicrobial targets?

Answer:

Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the dichlorophenyl ring to enhance blood-brain barrier penetration .

Piperazine substitution : Replace piperazine with morpholine or thiomorpholine to reduce microbial target affinity .

In vitro assays : Prioritize parallel screening against neuronal (e.g., TRPC channels) and microbial (e.g., S. aureus) models to quantify selectivity .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the acetamide bond .

- Stability monitoring : Perform LC-MS every 6 months to detect degradation products (e.g., free piperazine or dichloroaniline) .

Advanced: How can crystallographic data (e.g., torsion angles, packing motifs) inform formulation strategies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.